5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
Overview
Description
The compound “1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone” has a similar structure . It has a molecular weight of 209.16 . Another related compound is “1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol” with a molecular weight of 211.17 .
Molecular Structure Analysis
The molecular structure of “5-[(6-Nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione” is available . This compound has a molecular formula of C12H7N3O7 and a molecular weight of 305.2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol” include a melting point of 86.0 to 90.0 °C and solubility in methanol . The compound “1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone” has a molecular weight of 209.16 .
Scientific Research Applications
Synthesis and Chemical Transformations
- 6-Nitroderivatives Synthesis : 6-Nitrooxazolo derivatives can be synthesized through reactions involving 5-nitro-2-pyridone, leading to products like 1-amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3 and hydrolytic cleavage of the oxazole fragment (Bush & Babaev, 2003).
Synthesis of Derivatives and Analogues
- Benzo[d]oxazol Derivatives Synthesis : Novel 5-nitro-1,3-benzoxazole derivatives show potential as in vitro anthelmintic agents, with molecular docking studies indicating their effectiveness in inhibiting β-tubulin in parasites (Satyendra et al., 2015).
- Synthesis of Heterocyclic Compounds : There's significant research in synthesizing heterocyclic compounds like 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole starting from 5-nitro-1H-indazole, indicating a broad scope in heterocyclic chemistry (El’chaninov et al., 2018).
Applications in Catalysis
- Catalytic Applications : A copper-based metal-organic framework synthesized from 5-nitro-1,2,3-benzene tricarboxylic acid has shown efficiency as a recyclable heterogeneous catalyst for enamination of β-ketoesters (Zhao et al., 2013).
Crystallography and Molecular Structure
- Molecular and Crystal Structure Analysis : Detailed analysis of the molecular and crystal structure of compounds like Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate provides insights into their geometric configurations, which is crucial for understanding their chemical properties and potential applications (Bakthadoss et al., 2012).
Medicinal Chemistry and Drug Discovery
- Anticancer Drug Development : Research on 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel antitumor agents targeting human DNA topoisomerase enzymes highlights the potential of nitro-benzoxazole derivatives in developing new anticancer drugs (Karatas et al., 2021).
Energetic Materials
- High-Density Energetic Materials : Salts of trinitromethyl-substituted triazoles, including derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole, form a new class of high-density energetic materials, showcasing the relevance of nitro-benzoxazole derivatives in the field of materials science and energetics (Thottempudi & Shreeve, 2011).
properties
IUPAC Name |
5-(6-nitro-1,3-benzodioxol-5-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-12(14)7-2-9-8(16-5-17-9)1-6(7)10-3-11-4-15-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOBLYASRWHBCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=CN=CO3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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